Chlorhydrate de rouge de méthyle

Vue d'ensemble

Description

Methyl Red is a pH indicator and changes color at a pH of 5.5 . It is widely used in saliva sampling methods and is also employed in carbohydrate and lactic acid detection .

Synthesis Analysis

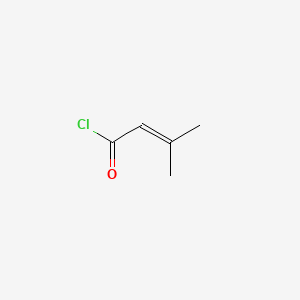

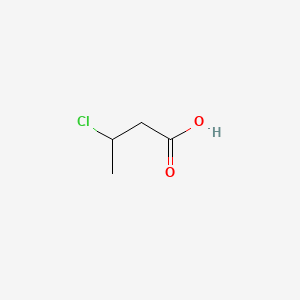

Methyl red can be synthesized using a two-step synthesis. This synthesis involves changing a carboxylic acid by converting the amino group and then a diazocoupling reaction (two molecules are coupled by an azo bridge) through a pseudo electrophilic aromatic substitution .Molecular Structure Analysis

Methyl red displays pH-dependent photochromism, with protonation causing it to adopt a hydrazone/quinone structure . The IUPAC standard name of methyl red is 2-(N,N-dimethyl-4-aminophenyl) azobenzenecarboxylic acid .Chemical Reactions Analysis

Methyl red is a pH indicator; it is red in pH under 4.4, yellow in pH over 6.2, and orange in between, with a pKa of 5.1 . Murexide and methyl red are investigated as promising enhancers of sonochemical destruction of chlorinated hydrocarbon pollutants .Physical and Chemical Properties Analysis

Methyl red is a dark red crystalline powder. It is a pH indicator; it is red in pH under 4.4, yellow in pH over 6.2, and orange in between, with a pKa of 5.1 . It is soluble in ethanol .Applications De Recherche Scientifique

Microbiologie

Le chlorhydrate de rouge de méthyle est couramment utilisé dans le test au rouge de méthyle, qui fait partie de la série de tests IMViC utilisés pour identifier les bactéries entériques en fonction de leur modèle de métabolisme du glucose . Il sert d'indicateur de pH qui devient rouge en milieu acide, permettant aux chercheurs de détecter la production de produits finaux acides lors de la fermentation.

Science alimentaire

En science alimentaire, le this compound est utilisé comme traceur pour évaluer la pénétration des substances dans les matériaux d'emballage . Cette application est cruciale pour garantir l'intégrité des emballages alimentaires et la sécurité des produits alimentaires.

Contrôle de la qualité dans l'industrie de la viande

Le this compound fait partie d'un système indicateur utilisé pour examiner la qualité du porc . Il aide à déterminer la fraîcheur et l'aptitude à la consommation de la viande en réagissant aux changements de pH.

Sciences de l'environnement

Les chercheurs utilisent le this compound pour étudier la capacité des vers de terre à modifier le pH de leur environnement . Cette recherche a des implications pour la compréhension de la santé et de la fertilité des sols, car l'activité des vers de terre peut influencer de manière significative le pH de leur environnement.

Histologie

Dans les applications histologiques, le this compound peut être utilisé comme colorant vital pour les protozoaires . Il aide à la visualisation de ces organismes au microscope, facilitant leur identification et leur étude.

Tests diagnostiques

Le this compound est ajouté aux milieux lors de la préparation de boîtes de Pétri pour divers tests diagnostiques en microbiologie . Ses propriétés de changement de couleur en font un excellent indicateur pour détecter la croissance et l'activité microbienne.

Recherche biologique

Le composé est également utilisé en recherche biologique appliquée et pure comme colorant vital, ce qui permet l'observation des cellules vivantes sans les endommager . Ceci est particulièrement utile dans les études où la viabilité cellulaire doit être maintenue.

Recherche sur les emballages

Le rôle du this compound dans l'évaluation de la pénétration des substances dans les emballages alimentaires s'étend à la recherche générale sur les emballages . Il aide à évaluer les qualités protectrices des matériaux d'emballage contre divers facteurs environnementaux.

Mécanisme D'action

Target of Action

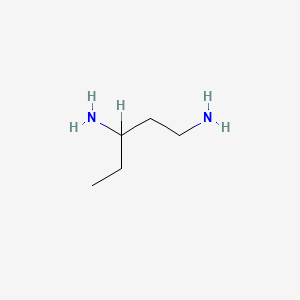

Methyl Red hydrochloride primarily targets the FMN-dependent NADH-azoreductase 1 in Pseudomonas aeruginosa . This enzyme plays a crucial role in the bacterial metabolic processes, particularly in the reduction of azo compounds .

Mode of Action

It is known that methyl red hydrochloride can act as a ph indicator, changing color based on the ph of the environment . This property might influence its interaction with the target enzyme and the resulting changes in the bacterial metabolic processes .

Biochemical Pathways

Methyl Red hydrochloride affects the biochemical pathways involving the reduction of azo compounds, which are mediated by the FMN-dependent NADH-azoreductase 1 .

Result of Action

Its ability to act as a ph indicator suggests that it may influence the ph-dependent processes in the cells . It is also used in the Methyl Red test in microbiology to identify bacteria producing stable acids by mechanisms of mixed acid fermentation of glucose .

Action Environment

The action, efficacy, and stability of Methyl Red hydrochloride can be influenced by environmental factors, particularly pH. As a pH indicator, Methyl Red hydrochloride changes color based on the pH of the environment, which can affect its interaction with its target and its overall action

Safety and Hazards

Methyl red can cause serious eye irritation. It should be kept away from heat, sparks, open flames, and hot surfaces. Smoking should be avoided when handling it. The container should be kept tightly closed. Ground/bond container and receiving equipment should be used. Explosion-proof electrical, ventilating, lighting equipment should be used. Only non-sparking tools should be used .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Methyl Red Hydrochloride is used to detect the production of sufficient acid during the fermentation of glucose . The type of acid produced varies from species to species and depends on the specific enzymatic pathways present in the bacteria . The acid produced decreases the pH to 4.5 or below, which is indicated by a change in the color of Methyl Red Hydrochloride from yellow to red .

Cellular Effects

The effects of Methyl Red Hydrochloride on cells are primarily observed through its role in the Methyl Red test. The test determines the ability of an organism to produce acid and maintain stable end products from glucose fermentation . The acid produced by the bacteria decreases the pH of the culture medium, which is indicated by a change in the color of Methyl Red Hydrochloride .

Molecular Mechanism

The molecular mechanism of Methyl Red Hydrochloride involves its response to changes in pH caused by the production of acid during glucose fermentation . When the pH decreases to 4.5 or below, the color of Methyl Red Hydrochloride changes from yellow to red . This color change is a result of the molecular interactions between Methyl Red Hydrochloride and the acids produced by the bacteria .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl Red Hydrochloride are observed over time during the Methyl Red test . The test involves incubating the bacteria in a broth medium containing glucose and Methyl Red Hydrochloride . The color change in Methyl Red Hydrochloride, indicating the production of acid, is observed after a period of incubation .

Metabolic Pathways

Methyl Red Hydrochloride is involved in the metabolic pathway of glucose fermentation . The bacteria metabolize glucose to pyruvic acid, which is further metabolized through the mixed acid pathway to produce stable acids . The type of acid produced depends on the specific enzymatic pathways present in the bacteria .

Subcellular Localization

The subcellular localization of Methyl Red Hydrochloride is not applicable, as it is not a component of cellular structures. It is a chemical compound used externally in microbiological tests to detect the production of acid during glucose fermentation .

Propriétés

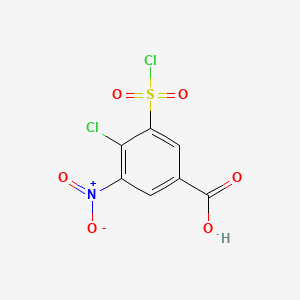

IUPAC Name |

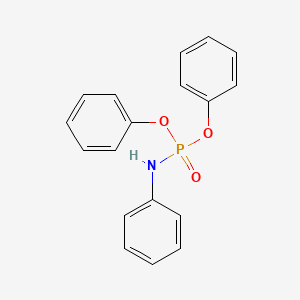

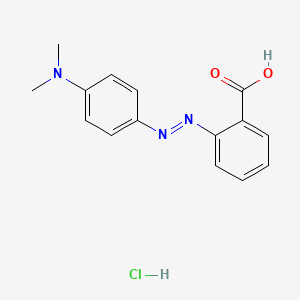

2-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2.ClH/c1-18(2)12-9-7-11(8-10-12)16-17-14-6-4-3-5-13(14)15(19)20;/h3-10H,1-2H3,(H,19,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTWKXAVJAHRMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63451-28-5 | |

| Record name | Benzoic acid, 2-[2-[4-(dimethylamino)phenyl]diazenyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63451-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl red hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063451285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[[4-(dimethylamino)phenyl]azo]benzoic acid monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL RED HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RFA0W63690 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.